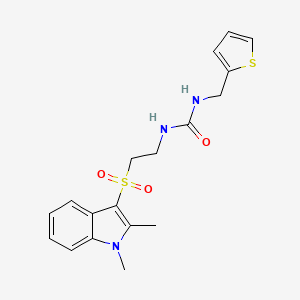
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structural features, including a dimethyl indole moiety and a thiophenyl group, suggest significant potential for various biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N3O4S, with a molecular weight of approximately 415.5 g/mol. The presence of both the indole and thiophene rings contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 946350-94-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group may facilitate interactions with biological macromolecules, enhancing its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit extracellular signal-regulated kinase (ERK), a key player in cancer cell proliferation and survival. The inhibition of ERK could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Antiviral Properties
The compound's structure suggests potential antiviral activity. Similar indole-based compounds have demonstrated efficacy against various viruses by inhibiting viral replication mechanisms. For example, compounds with similar structural motifs have shown activity against herpes simplex virus type 1 (HSV-1) and other viral pathogens .
Study on ERK Inhibition
In a controlled study, derivatives of this compound were tested for their ability to inhibit ERK activation in cancer cell lines. Results indicated a significant reduction in ERK phosphorylation at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.
Antiviral Efficacy Against HSV-1
A separate investigation focused on the antiviral properties of related compounds against HSV-1. The study reported a dose-dependent reduction in viral plaque formation, with an IC50 value of approximately 5 µM for the most active derivative. This highlights the potential application of these compounds in antiviral therapies .
Eigenschaften
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-13-17(15-7-3-4-8-16(15)21(13)2)26(23,24)11-9-19-18(22)20-12-14-6-5-10-25-14/h3-8,10H,9,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTZLFVVQLBLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














